molecular formula C8H8O2 B142529 3-Vinylcatechol CAS No. 113678-91-4

3-Vinylcatechol

Cat. No. B142529
M. Wt: 136.15 g/mol
InChI Key: PAPAWUGOOGNNAR-UHFFFAOYSA-N
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Description

3-Vinylcatechol is a chemical compound with the molecular formula C8H8O2 . It is also known by other names such as 1,2-Benzenediol, 3-ethenyl-, 2,3-Dihydroxy Styrene, and 3-Vinyl-1,2-benzenediol .


Synthesis Analysis

3-Vinylcatechol can be synthesized from styrene by various microorganisms under aerobic and anaerobic conditions . The bacterium Pseudomonas LF-3, for instance, can grow in mineral salt medium with styrene as a sole carbon source and produce 3-Vinylcatechol .


Molecular Structure Analysis

The molecular structure of 3-Vinylcatechol consists of 8 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The average mass is 136.148 Da and the monoisotopic mass is 136.052429 Da .


Chemical Reactions Analysis

The monomer styrene can be degraded by various microorganisms under aerobic and anaerobic conditions to yield 3-Vinylcatechol . Microorganisms possessing pathways for toluene and biphenyl via direct ring cleavage can also breakdown styrene .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Vinylcatechol include a molecular formula of C8H8O2, an average mass of 136.148 Da, and a monoisotopic mass of 136.052429 Da .

Scientific Research Applications

Biodegradation of Pollutants

3-Vinylcatechol plays a significant role in the biodegradation of pollutants like styrene. In a study by Warhurst et al. (1994), Rhodococcus rhodochrous was found to grow on styrene and other hydrocarbons, transforming them into 3-vinylcatechol. This process involves dioxygenase enzymes, highlighting its potential in bioremediation.

Material Science and Polymer Chemistry

3-Vinylcatechol is essential in synthesizing polymers with specific properties. For instance, Daly and Moulay (2007) demonstrated its use in creating poly(vinylcatechols) with varying molecular weights. Similarly, Leibig et al. (2016) explored its polymerization with styrene to develop new materials.

Environmental Applications

Cross-linked poly(vinylcatechol) was studied by Shimomura et al. (2016) for its ability to capture metal ions in solvents. This suggests potential applications in environmental cleanup and recycling of metals.

Energy Storage and Electronics

In the field of energy and electronics, Chhin et al. (2019) discussed using 4-vinylcatechol in conducting polymers for improved organic batteries. This highlights its role in developing advanced materials for energy storage devices.

Biomedical Research

3-Vinylcatechol derivatives are also explored in biomedical research. For example, Delplace and Nicolas (2015) reviewed the use of vinyl polymers, including 3-vinylcatechol derivatives, in creating degradable polymers for biomedical applications, indicating its potential in medical devices and drug delivery systems.

Organic Chemistry and Catalysis

In organic chemistry, 3-vinylcatechol derivatives have been utilized in catalytic reactions. Cui et al. (2013) explored their use in Rh(III)-catalyzed C–H activation and cycloaddition reactions, showing their versatility in synthetic chemistry.

Food Science

The antioxidant properties of 4-vinylcatechol were studied by Terpinc et al. (2011) in food chemistry, indicating its potential use as a natural antioxidant in food preservation.

Future Directions

While the current research provides valuable insights into the synthesis and degradation of 3-Vinylcatechol, future studies could focus on exploring other potential pathways and mechanisms. Additionally, more research is needed to understand the environmental fate and impact of 3-Vinylcatechol .

properties

IUPAC Name

3-ethenylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,9-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPAWUGOOGNNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331566
Record name 3-Vinylcatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxy Styrene

CAS RN

113678-91-4
Record name 3-Vinylcatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
WH Daly, S Moulay - Journal of Polymer Science: Polymer …, 1986 - Wiley Online Library
… Supnsingly , the stability of the catechol polymers depends upon the substituent distribution; poly(3-vinylcatechol) is more stable than any polycatechol previously reported. It is soluble …
Number of citations: 44 onlinelibrary.wiley.com
Y Yoshida, Y Ikura, T Kudo - Bioscience, biotechnology, and …, 1997 - Taylor & Francis
… are no reports on 3-vinylcatechol accumulation in the culture … metabolize styrene via 3-vinylcatechol and meta cleavage, … of 3vinylcatechol. The meta ring pathway is well known for …
Number of citations: 10 www.tandfonline.com
D Leibig, AHE Müller, H Frey - Macromolecules, 2016 - ACS Publications
… For the 3-vinylcatechol acetonide we observed a small shoulder at higher molecular weight. The SEC results show clearly that the shoulder increases with longer reaction time (Figure 1…
Number of citations: 40 pubs.acs.org
AM Warhurst, KF Clarke, RA Hill, RA Holt… - Applied and …, 1994 - Am Soc Microbiol
… 3-Vinylcatechol accumulated when intact cells were … Experiments with 1802 showed that 3-vinylcatechol was … , which converted styrene cis-glycol to 3-vinylcatechol. Both catechol 1,2- …
Number of citations: 142 journals.asm.org
KW George, J Kagle, L Junker, A Risen… - …, 2011 - microbiologyresearch.org
… Rather, we found that the metabolite 3-vinylcatechol … subsequent accumulation of 3-vinylcatechol resulted in toxicity … resistance of the enzyme to 3-vinylcatechol-mediated inactivation. …
Number of citations: 12 www.microbiologyresearch.org
KW George, A Hay - Microbiology, 2012 - microbiologyresearch.org
… due to the accumulation of 3-vinylcatechol, a toxic metabolite … and did not accumulate 3-vinylcatechol. Whereas adaptation … subsequent production of 3-vinylcatechol. DNA sequence …
Number of citations: 14 www.microbiologyresearch.org
K Pirnat, N Casado, L Porcarelli, N Ballard… - …, 2019 - ACS Publications
… This small decrease in reduction potential can be due to a slightly different structure: RPN 3a is poly(4-vinylcatechol) and RPN 3b is poly(3-vinylcatechol). One potential reason for this …
Number of citations: 30 pubs.acs.org
S Moulay - 2001 - sid.ir
… monomeric catechol and the poly(3-vinylcatechol) at 23 'C are … that the midpotential of poly(3vinylcatechol) was lower than of … ) would be closer to that of its isomer, poly(3-vinylcatechol). …
Number of citations: 6 www.sid.ir
D Tischler, D Tischler - Microbial Styrene Degradation, 2015 - Springer
… Therefore, several peripheral pathways are employed yielding few central intermediates as 3-vinylcatechol, phenylacetic acid, benzoic acid, or 2-ethylhexanol. However, the anaerobic …
Number of citations: 12 link.springer.com
R Stern, J English Jr, HG Cassidy - Journal of the American …, 1957 - ACS Publications
… synthetic method to catechol yielded similarly 3-vinylcatechol bis-methoxymethyl ether (VI). The identity of V follows clearly from the elementary analysis, acid solvolysis to vinylhydro…
Number of citations: 45 pubs.acs.org

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